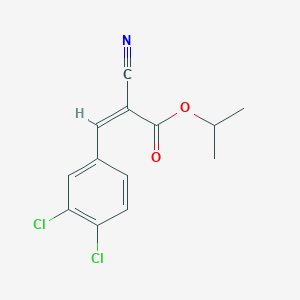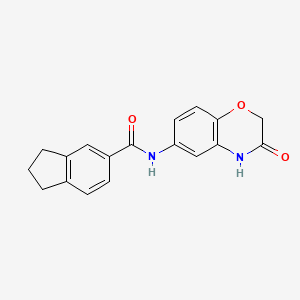
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide, also known as CDMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDMF is a cyclic amide that belongs to the furan family of compounds. It has been found to exhibit several interesting properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the growth and proliferation of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that it is relatively easy to synthesize and purify. It has also been found to exhibit activity against several different types of cancer cells, making it a potentially useful compound for cancer research. However, one of the limitations of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that its exact mechanism of action is not yet fully understood, which could make it difficult to develop into a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-N,3-dimethylfuran-2-carboxamide. One area of interest is in the development of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the study of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research could be carried out to explore the compound's potential as an antibacterial and antifungal agent.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide involves the reaction of cycloheptanone with methylamine and furfurylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography. The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several potential applications in scientific research. One of the major areas of interest is in the field of drug discovery. N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to exhibit activity against several cancer cell lines, making it a potential candidate for use in cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-9-10-17-13(11)14(16)15(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDZKSXRFRMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)

![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)


![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)
